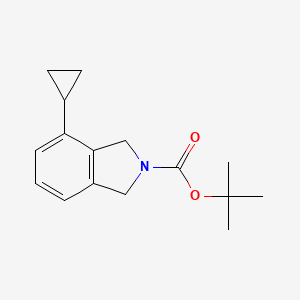

2-Boc-4-cyclopropylisoindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

tert-butyl 4-cyclopropyl-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-9-12-5-4-6-13(11-7-8-11)14(12)10-17/h4-6,11H,7-10H2,1-3H3 |

InChI Key |

JJINIXQTMCLQJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C3CC3 |

Origin of Product |

United States |

Strategic Significance of Isoindoline Scaffolds in Organic Chemistry

The isoindoline (B1297411) core, a bicyclic structure containing a fused benzene (B151609) ring and a five-membered nitrogen-containing ring, is a privileged scaffold in organic and medicinal chemistry. derpharmachemica.com These structures are found in a variety of natural products and have been shown to possess a wide range of biological activities. derpharmachemica.comgoogle.com The related isoindolinone framework, which features a carbonyl group, is also of significant interest. google.com

The rigid, defined three-dimensional shape of the isoindoline scaffold makes it an excellent foundation for the development of targeted therapeutic agents. Its structure can be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the final molecule to optimize interactions with biological targets. evitachem.com This versatility has led to the incorporation of isoindoline and isoindolinone moieties into compounds investigated for use as anticancer agents, kinase inhibitors, and treatments for neurological disorders. evitachem.com The development of new synthetic methods, including C-H activation and cyclization reactions, has further expanded the accessibility and application of these important heterocyclic systems. researchgate.net

Importance of Cyclopropyl Moieties in Molecular Architecture and Synthesis

The cyclopropyl (B3062369) group, a three-membered carbon ring, is far more than a simple saturated carbocycle. Its inclusion in a molecule imparts unique and valuable properties, making it a popular design element in medicinal chemistry. evitachem.com The inherent ring strain of the cyclopropane (B1198618) ring results in C-C bonds with enhanced π-character and shorter, stronger C-H bonds compared to other alkanes.

These features have several beneficial consequences for drug design. The cyclopropyl moiety can:

Enhance Metabolic Stability : The strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. aksci.com

Introduce Conformational Constraint : The rigid ring can lock flexible chains into a specific conformation, which can lead to more favorable binding with a biological target. evitachem.com

Modulate Physicochemical Properties : It can influence properties such as lipophilicity and pKa, helping to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. evitachem.com

Serve as a Bioisostere : It is often used as a replacement for other groups, like a gem-dimethyl or a phenyl group, to improve potency or reduce off-target effects. aksci.com

Role of the N Tert Butoxycarbonyl Boc Protecting Group in Amine Functionalization

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. For amines, the N-tert-butoxycarbonyl (Boc) group is one of the most widely used "protecting groups". mdpi.com

The Boc group is installed by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). clockss.org This converts the nucleophilic and basic amine into a non-reactive carbamate (B1207046). The key advantages of the Boc group are its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. clockss.org This stability makes it "orthogonal" to other protecting groups, such as the Fmoc group (which is removed by base) or the Cbz group (removed by hydrogenation), allowing for selective deprotection in complex molecules. smolecule.com

Crucially, the Boc group can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). google.com The mechanism involves the formation of a stable tert-butyl cation, which regenerates the free amine. This reliable and selective protection/deprotection strategy is a cornerstone of peptide synthesis and the synthesis of complex nitrogen-containing molecules. smolecule.comresearchgate.net

Overview of Research Directions Pertaining to 2 Boc 4 Cyclopropylisoindoline Chemistry

Retrosynthetic Approaches to the this compound Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comyoutube.com For this compound, the analysis typically begins by disconnecting the cyclopropyl group and the isoindoline core, or by breaking the bonds of the isoindoline ring itself.

A primary retrosynthetic disconnection involves the C-C bond between the cyclopropyl ring and the isoindoline core. This suggests a synthetic strategy where a pre-formed isoindoline is cyclopropanated at the C4 position. Another key disconnection is within the isoindoline ring, often at the C-N bonds. This approach would involve building the isoindoline framework onto a precursor that already contains the cyclopropyl moiety. researchgate.net These disconnections pave the way for various synthetic routes, including those that leverage modern catalytic methods.

Direct Cyclopropanation Strategies for Isoindoline Scaffolds

Direct cyclopropanation of a pre-existing isoindoline scaffold is a convergent approach to synthesizing this compound. This can be achieved through various methods, including diastereoselective and enantioselective reactions.

Diastereoselective Cyclopropanation Reactions of Spiro-Isoindolines

While not directly forming this compound, the diastereoselective cyclopropanation of related spiro-isoindoline systems provides valuable insights into controlling stereochemistry. researchgate.netresearchgate.net For instance, the reaction of isatin (B1672199) with arylidene pivaloylacetonitriles in the presence of hexamethylphosphorous triamide yields functionalized spiro[cyclopropane-1,3′-indolines] with high diastereoselectivity. researchgate.net Similarly, metal-free cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts also affords spiro[cyclopropane-1,3′-indolin]-2′-ones in high yields and with notable diastereoselectivity. rsc.org These methods highlight the potential for achieving high stereocontrol in the formation of cyclopropane rings attached to indoline-based structures.

Catalytic Enantioselective Cyclopropanation in Isoindoline Synthesis

Achieving enantioselectivity in cyclopropanation is crucial for the synthesis of chiral drug candidates. Catalytic methods are paramount in this endeavor. Rhodium(III)-catalyzed enantioselective cyclopropanation of electron-deficient olefins has been shown to produce chiral cyclopropanes with excellent asymmetric induction and high diastereoselectivity. rsc.org Furthermore, iridium-catalyzed intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides using a chiral diene ligand also provides enantioenriched bicyclic products. acs.org While these examples may not directly involve isoindoline substrates, they represent the state-of-the-art in catalytic enantioselective cyclopropanation and are adaptable to the synthesis of chiral cyclopropyl-substituted isoindolines. acs.orgcapes.gov.brnih.gov

Construction of the Isoindoline Framework Incorporating Pre-formed Cyclopropyl Units

An alternative to direct cyclopropanation is the construction of the isoindoline ring system around a cyclopropyl-containing building block. This approach can be advantageous when the desired cyclopropyl precursor is readily available. A general method involves the reaction of a donor-acceptor cyclopropane with a primary amine, which can lead to the formation of a γ-amino ester that subsequently undergoes lactamization to form a pyrrolidin-2-one, a related heterocyclic core. researchgate.net This strategy could be adapted to use a cyclopropyl-substituted starting material to build the isoindoline framework.

Another approach involves the use of palladium catalysis to construct the isoindoline ring. For example, a Pd(0)-catalyzed C-H activation strategy has been used to construct isoindoline derivatives from o-bromo-N-methylaniline substrates. mdpi.comresearchgate.net This type of intramolecular cyclization could be applied to a substrate bearing a cyclopropyl group to afford the target molecule.

Palladium-Catalyzed Transformations in this compound Synthesis

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, enabling the functionalization of C-H bonds that were previously considered unreactive. rsc.orgresearchgate.net

C(sp3)-H Functionalization and Acetoxylation Approaches

Palladium-catalyzed C(sp3)-H acetoxylation has emerged as a valuable method for introducing oxygen functionality into aliphatic systems. mdpi.comnih.govcore.ac.uk While direct cyclopropanation via C-H activation is still a developing field, acetoxylation serves as a key transformation that can lead to further functionalization.

In the context of isoindoline synthesis, palladium-catalyzed C7-acetoxylation of indolines has been demonstrated using various N-acyl directing groups. nsf.govnih.govmit.edu This reaction proceeds with a palladium catalyst, such as Pd(OAc)2, and an oxidant like PhI(OAc)2. nsf.govnih.gov The N-Boc group on the isoindoline nitrogen can act as a directing group to facilitate C-H activation at a specific position. Although this has been more extensively studied for C(sp2)-H functionalization, the principles can be extended to C(sp3)-H bonds under appropriate conditions. nih.gov The resulting acetoxylated intermediate can then potentially be converted to the desired cyclopropyl group through subsequent transformations.

For instance, the treatment of 2-(1-(pyrrolidine-1-carbonyl)cyclopropyl)isoindoline-1,3-dione under palladium-catalyzed acetoxylation conditions resulted in ring-opening and acetoxylation to yield (E)-3-(1,3-dioxoisoindolin-2-yl)-4-oxo-4-(pyrrolidin-1-yl)but-2-en-1-yl acetate. researchgate.net This highlights the complexity and potential for rearrangement in such systems.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Diastereoselective Cyclopropanation | Hexamethylphosphorous triamide | Isatin and arylidene pivaloylacetonitriles | Spiro[cyclopropane-1,3′-indolines] | High diastereoselectivity. researchgate.net |

| Metal-Free Cyclopropanation | Tosylhydrazone salts | 3-Methyleneindolin-2-ones | Spiro[cyclopropane-1,3′-indolin]-2′-ones | High yields, diastereoselective. rsc.org |

| Enantioselective Cyclopropanation | Chiral Rh(III) complexes | Electron-deficient olefins | Chiral cyclopropanes | Excellent enantioselectivity and diastereoselectivity. rsc.org |

| Enantioselective Cyclopropanation | Chiral Ir-diene catalyst | α-Carbonyl sulfoxonium ylides | Enantioenriched bicyclic ketones/lactones | High enantioselectivity. acs.org |

| Isoindoline Construction | Pd(0) catalyst | o-bromo-N-methylanilines | Isoindolines | C-H activation strategy. mdpi.comresearchgate.net |

| C7-Acetoxylation | Pd(OAc)2 / PhI(OAc)2 | N-acyl indolines | C7-acetoxylated indolines | N-acyl group directs regioselectivity. nsf.govnih.gov |

Cross-Coupling Reactions for Cyclopropyl and Isoindoline Linkages

Cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and they play a vital role in forging the connection between a cyclopropyl group and an isoindoline framework. researchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have been extensively studied for their efficiency and functional group tolerance. chim.itmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

For the synthesis of cyclopropyl-substituted isoindolines, this could involve the reaction of a cyclopropyl organometallic species with a halogenated isoindoline precursor or, conversely, an isoindoline-derived organometallic with a cyclopropyl halide. researchgate.net The choice of reactants and conditions can influence the yield and stereoselectivity of the reaction.

A notable example is the Suzuki-Miyaura coupling, which utilizes boronic acids or esters as the organometallic partner. researchgate.net This reaction is known for its mild conditions and broad substrate scope. For instance, a cyclopropylboronic acid can be coupled with a bromo- or iodo-substituted isoindoline derivative in the presence of a palladium catalyst and a base to furnish the desired cyclopropylisoindoline. researchgate.netnih.gov

The Stille-Migita reaction, employing organostannanes, offers another avenue for such transformations, and has been shown to be effective in creating chiral quaternary carbon centers with stereoretention. researchgate.net The development of robust nucleophiles, such as tertiary cyclopropyl carbagermatranes, has further expanded the toolkit for these cross-coupling strategies. rsc.org These reagents exhibit efficient reactivity in palladium-catalyzed cross-coupling and can be prepared through methods like zinc-mediated decarboxylation of NHP esters. rsc.org

Palladium-Catalyzed Cycloaddition and Annulation Strategies

Palladium catalysis is also instrumental in cycloaddition and annulation reactions that construct the isoindoline ring system itself, sometimes in a tandem sequence that also incorporates other functionalities. acs.orgnih.gov These methods often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation, leading to a rapid increase in molecular complexity. researchgate.net

One such strategy involves a tandem sequence of a Sonogashira coupling, propargyl–allenyl isomerization, a [4+2] cycloaddition, and an aromatization reaction to furnish polycyclic isoindoline derivatives. acs.orgnih.gov This approach provides a facile route to a variety of these structures from readily available starting materials. nih.gov Another powerful method is the palladium-catalyzed multicomponent synthesis of pyrido[2,1-α]isoindoles, which proceeds via a carbonylative coupling of imines and 2-bromopyridines to form mesoionic dipoles, followed by cycloaddition with in situ generated arynes. rsc.org This one-pot method allows for the modular and efficient assembly of polysubstituted products. rsc.org

Formal [4+2] cycloaddition reactions of N-acylenamides, generated in situ from isoindolinone-derived hydroxylactam derivatives, have been developed to construct spiro isoindolinone derivatives. nii.ac.jp These reactions build cyclohexanone- and dihydropyran-fused ring systems. nii.ac.jp

Stereoselective Palladium-Catalyzed Heterocycle Synthesis

Achieving stereocontrol in the synthesis of isoindoline derivatives is crucial, particularly for applications in medicinal chemistry. Palladium catalysis offers powerful tools for stereoselective transformations. nih.govorganic-chemistry.org

A notable example is the enantioselective synthesis of chiral isoindolinones through a tandem aza-Heck/Suzuki cross-coupling reaction. nih.gov This protocol utilizes a palladium catalyst paired with chiral phosphoramidite (B1245037) ligands to react O-phenyl hydroxamic ethers with arylboronic or alkenyl boronic acids under mild conditions, yielding products with high enantioselectivity. nih.gov

Furthermore, stereoselective palladium-catalyzed synthesis of indoline (B122111) derivatives using molecular oxygen as the sole oxidant has been described. nih.gov In this intramolecular process, new C-N and C-C bonds are formed across an alkene via a syn-amidopalladation pathway. nih.gov Intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups can also proceed with excellent stereoselectivity to afford bi- and tricyclic compounds. beilstein-journals.org

Other Transition Metal-Mediated Syntheses of this compound and Related Systems

While palladium is a dominant metal in this field, other transition metals like gold, nickel, and copper also offer unique and powerful catalytic activities for the synthesis of this compound and its analogues. nih.govnih.govresearchgate.net

Gold-Catalyzed Reactions for Cyclopropane Ring Formation

Homogeneous gold catalysis has emerged as a powerful method for cyclopropanation reactions, often proceeding under mild conditions with high selectivity and efficiency. rsc.org These reactions can utilize various carbene precursors beyond the traditional diazo compounds, including enynes, propargyl esters, and cyclopropenes, offering safer alternatives. rsc.org

Gold(I)-catalyzed intramolecular reactions can lead to the formation of complex polycyclic systems. frontiersin.org For instance, gold(I) catalysts can activate alkynes towards intramolecular cyclization and subsequent ring expansion of a methylenecyclopropane (B1220202) scaffold. frontiersin.org While direct gold-catalyzed synthesis of this compound is not explicitly detailed in the provided context, the principles of gold-catalyzed cyclopropanation are highly relevant for constructing the cyclopropyl moiety on a pre-formed isoindoline core or an appropriate precursor. rsc.orgbeilstein-journals.org

Nickel-Catalyzed Reactions for Carbon-Carbon Bond Formation

Nickel catalysis provides a cost-effective and efficient alternative to palladium for various C-C bond-forming reactions necessary for isoindoline synthesis. researchgate.netrsc.org Nickel(0) catalysts can effectively mediate the cyclization of N-benzoyl aminals in the presence of a Lewis acid to prepare a variety of substituted isoindolinones. rsc.orgacs.org This reaction is thought to proceed through an α-amidoalkylnickel(II) intermediate. acs.org

Nickel-catalyzed reductive couplings have also been developed for the convergent synthesis of tertiary benzhydryl amines, which can be analogous to certain isoindoline structures. nih.gov These reactions involve the in situ generation of iminium ions which then react with organic electrophiles. nih.gov Furthermore, nickel-catalyzed dearomative synthesis of isoindolinones has been reported. researchgate.net

Copper-Catalyzed Cyclopropylation Methods

Copper-catalyzed reactions offer an inexpensive and unique platform for C-C and C-heteroatom bond formation. researchgate.net Specifically, copper-catalyzed cyclopropylation methods are of significant interest. The Chan-Lam reaction, for example, can be adapted for the N-cyclopropylation of amines using cyclopropylboronic acid. researchgate.net This reaction, typically catalyzed by Cu(OAc)₂, provides a direct method to install a cyclopropyl group onto a nitrogen atom, which could be applied to an isoindoline precursor. researchgate.net

Copper-catalyzed domino reactions have also been employed for the synthesis of complex heterocyclic structures. For instance, a copper-catalyzed domino cyclization of anilines and cyclobutanone (B123998) oxime has been developed to produce spirotetrahydroquinoline derivatives, showcasing the ability of copper to facilitate complex bond-forming sequences. beilstein-journals.org Additionally, copper-catalyzed 1,2-borocyclopropanation of aryl olefins with CO as a C1 source has been reported to synthesize β-boryl cyclopropane derivatives, which are versatile intermediates for further functionalization. semanticscholar.org

Rhodium-Catalyzed Cyclization Processes

Rhodium catalysis has become a powerful tool for the synthesis of isoindoline and isoindolinone frameworks, primarily through C-H activation and annulation strategies. nih.govrsc.org These processes offer high atom economy and efficiency in constructing the core heterocyclic system.

A prominent approach involves the rhodium(III)-catalyzed C-H activation of benzamide (B126) derivatives followed by annulation with coupling partners like alkenes or diazo compounds. nih.govrsc.org For the synthesis of a 4-cyclopropyl substituted isoindoline, a potential starting material would be a 2-cyclopropyl-N-protected benzamide. The rhodium catalyst, typically a complex like [{RhCl2Cp*}2], facilitates the ortho-C-H activation of the benzamide. nih.gov The resulting rhodacycle intermediate can then undergo insertion with a suitable coupling partner. For instance, reaction with olefins can lead to 3-substituted isoindolinones, which can be further reduced to the corresponding isoindolines. rsc.org

The reaction mechanism generally involves the formation of a five-membered rhodacycle intermediate, followed by migratory insertion of the coupling partner, and subsequent reductive elimination to furnish the cyclized product while regenerating the active catalyst. nih.gov You and co-workers have demonstrated that chiral dimeric rhodium precatalysts can be used in enantioselective [4+1] annulation reactions between N-(tert-butoxycarbonyl)benzamides and alkenes, offering a direct route to chiral isoindolinones. nih.gov

Table 1: Representative Rhodium Catalyst Systems for Isoindolinone Synthesis

| Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| [{RhCl2Cp*}2] / Cu(OAc)2 | Olefins, Diazoacetate | Broad compatibility with terminal and internal olefins. | nih.gov |

| [RhCp*Cl2]2 / CsOPiv | ortho-Substituted Styrenes | High regioselectivity; proceeds under mild conditions (RT). | researchgate.net |

| Chiral Dimeric Rhodium Precatalysts | Alkenes | Enantioselective [4+1] annulation via C-H activation. | nih.gov |

| Rh(III)-complex / NaOAc | Allenes | Tandem C-H functionalization/allene formation/cyclization in water. | researchgate.net |

Organocatalytic Approaches to Asymmetric this compound Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral isoindolines and their precursors. nih.gov These methods often rely on the use of small chiral organic molecules, such as chiral phosphoric acids or thioureas, to induce enantioselectivity. nih.govrsc.org

One strategy involves the asymmetric formal double-arylation of azomethines, which can produce isoindoline derivatives with high enantiomeric purity (up to 98% ee). rsc.org Another significant approach utilizes enantioselective transformations of 3-substituted 3-hydroxyisoindolinones, which serve as versatile starting materials. thieme-connect.com Chiral phosphoric acids have been effectively used to catalyze the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols, yielding complex spiro-fused systems with high enantioselectivity. rsc.org

For a potential synthesis of chiral this compound, an organocatalytic intramolecular aza-Michael reaction could be employed. This involves a substrate containing both a nucleophilic amine and a Michael acceptor, where a chiral catalyst directs the stereochemical outcome of the cyclization. researchgate.netnih.gov

Table 2: Examples of Organocatalytic Systems in Isoindoline Analogue Synthesis

| Organocatalyst Type | Reaction Type | Products | Key Features | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Formal Double-Arylation | Enantioenriched Isoindolines | High enantiomeric purity (up to 98% ee). | rsc.org |

| Chiral Phosphoric Acid | (4+3) Cyclization | Spiro Isoindolinone-Oxepines | High yields and enantioselectivities. | rsc.org |

| C3-Symmetric Chiral Trisimidazoline | Betti/Intramolecular Aza-Michael | Densely Functionalized Isoindolines | High yields (≤93%) and excellent enantioselectivities (≤99.9%). | researchgate.net |

| Cinchoninium Salt (Phase-Transfer Catalyst) | Intramolecular Aza-Michael | 3-Substituted Isoindolinones | Good yields and diastereomeric excesses. | nih.gov |

Stereoselective and Asymmetric Synthesis Strategies for this compound

Achieving stereocontrol is crucial for synthesizing specific isomers of this compound, which contains at least one stereocenter at the C4 position of the cyclopropyl group and potentially another at C1 if substituted.

Chiral Auxiliary-Driven Diastereoselectivity in Cyclopropane and Isoindoline Synthesis

The use of chiral auxiliaries is a classical yet robust strategy for controlling stereochemistry. york.ac.uk A chiral auxiliary is temporarily attached to the substrate to direct the formation of new stereocenters in a diastereoselective manner. york.ac.uknih.gov

In the context of isoindoline synthesis, chiral N-sulfinyl amides, such as Ellman's tert-butanesulfinyl imines, have proven highly effective. rsc.orguniovi.es For instance, a diastereoselective synthesis of chiral 3-substituted isoindolinones was achieved via Rh(III)-catalyzed oxidative C-H olefination/annulation, using a chiral N-sulfinyl amide as the directing group. rsc.org This reaction produced diastereoisomeric isoindolinones in good yields with diastereomeric ratios up to 5.5:1. rsc.org Similarly, the nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl imines bearing a Michael acceptor allows for the diastereoselective synthesis of 1,3-disubstituted isoindolines. uniovi.es After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantioenriched product. rsc.orgyork.ac.uk

Table 3: Chiral Auxiliaries in Diastereoselective Isoindoline Synthesis

| Chiral Auxiliary | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| N-Sulfinyl Amide | Rh(III)-Catalyzed C-H Olefination/Annulation | Diastereomeric ratio up to 5.5:1 for chiral isoindolinones. | rsc.org |

| (RS)-N-(tert-Butanesulfinyl) Imine | Tandem Nucleophilic Addition / Intramolecular Aza-Michael | Base-dependent stereodivergent synthesis of cis- or trans-isoindolines. | uniovi.es |

| Oppolzer's Sultam | Synthesis of Dipeptide Isosteres | High diastereoselectivity in constructing two chiral centers. | rsc.org |

| Evans' Oxazolidinone | Asymmetric Michael Addition | Effective control for the preparation of β-amino acids. | researchgate.net |

Ligand Design for Enantioselective Transformations

In transition metal-catalyzed reactions, the design of chiral ligands is paramount for achieving high enantioselectivity. nih.govchinesechemsoc.org The ligand coordinates to the metal center, creating a chiral environment that differentiates between the transition states leading to the two enantiomers of the product.

For rhodium-catalyzed reactions, the development of tunable cyclopentadienyl (B1206354) (Cp) ligands has enabled unprecedented enantioselective [4+1] annulation reactions of benzamides and alkenes, producing isoindolinones with excellent regio- and enantioselectivity (up to 97:3 er). organic-chemistry.orgacs.org The electronic properties of these Cp ligands can be fine-tuned to optimize catalytic performance. organic-chemistry.org In palladium-catalyzed asymmetric intramolecular allylic C-H amination, chiral phosphoramidite ligands have been used to synthesize enantioenriched isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org Other successful ligand classes include chiral dienes for rhodium-catalyzed asymmetric additions and sulfur-olefin ligands for rhodium-catalyzed arylations. rsc.orgorganic-chemistry.org

Table 4: Chiral Ligands for Enantioselective Isoindoline Synthesis

| Metal | Ligand Type | Reaction Type | Enantioselectivity | Reference |

|---|---|---|---|---|

| Rhodium | Tunable Cyclopentadienyl (Cp) | [4+1] Annulation | Up to 97:3 er | organic-chemistry.orgacs.org |

| Palladium | Chiral Phosphoramidite | Intramolecular Allylic C-H Amination | Up to 98% ee | chinesechemsoc.org |

| Rhodium | Chiral Diene | Asymmetric 1,4-Addition | Up to 99% ee | organic-chemistry.org |

| Rhodium | Sulfur-Olefin | Asymmetric Arylation | 98-99% ee | rsc.org |

Acid-Mediated Cyclizations with Stereochemical Control

Acid-catalyzed cyclizations offer a direct method for constructing the isoindoline ring system, often with inherent stereochemical control. unipi.it These reactions typically involve the intramolecular hydroamination or Friedel-Crafts-type reaction of a suitably functionalized precursor.

For example, the treatment of 2-alkenylphenylsulfonamides with a strong Brønsted acid like triflic acid can afford isoindolines in excellent yields through intramolecular hydroamination. unipi.it Lewis acids such as BF3·OEt2 have been used to mediate the intramolecular alkyne oximium cyclization of oxoisoindolidene derivatives, leading to stereoselective formation of fused isoindolones bearing three chiral centers. nih.gov In some cases, acid catalysis can be used in tandem with metal catalysis. A synergistic palladium and Brønsted acid catalytic system has been reported for the diastereoselective cyclization of chiral sulfinamides, producing chiral isoindolines with high diastereoselectivities (10:1 to >20:1 dr). acs.orgacs.org The acid can play multiple roles, including activating the substrate or promoting key steps in the catalytic cycle.

Stereoselective Prins Cyclization for C-Glycoside Formation

The Prins reaction, an acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, is a powerful method for the stereoselective synthesis of tetrahydropyrans. preprints.orgmdpi.com This methodology is particularly valuable in carbohydrate chemistry for the formation of C-glycosides, where a carbon atom links the sugar moiety to an aglycone. mdpi.comnih.gov

While not a standard route to simple isoindolines, a Prins-type cyclization could be envisioned for the synthesis of complex isoindoline-containing C-glycoside analogues. A hypothetical strategy would involve a precursor containing both a homoallylic alcohol moiety and an isoindoline or isoindolinone precursor tethered to an aldehyde or a related electrophile. Acid catalysis would initiate an oxocarbenium ion-mediated cyclization to form a new carbocycle or heterocycle fused to the isoindoline system, with the stereochemistry controlled by the geometry of the transition state. preprints.org Tandem Prins cyclizations have been developed to construct complex fused and spirocyclic scaffolds, demonstrating the potential of this reaction to build molecular complexity in a single step. rsc.orgresearchgate.net

Protecting Group Chemistry: N-Boc Installation and Selective Manipulations

The tert-butoxycarbonyl (Boc) group is a cornerstone in the synthetic chemistry of nitrogen-containing heterocycles, including isoindoline derivatives. Its widespread use stems from its ability to effectively mask the nucleophilic and basic nature of the secondary amine in the isoindoline core, thereby preventing unwanted side reactions during subsequent synthetic transformations. wikipedia.orgmdpi.com The Boc group is valued for its stability under a wide range of non-acidic conditions, including exposure to most nucleophiles and bases, which allows for excellent compatibility with other protecting groups in multi-step syntheses. wikipedia.orgorganic-chemistry.org This section details the common methodologies for the installation of the N-Boc group onto the 4-cyclopropylisoindoline scaffold and the subsequent selective manipulations, primarily focusing on its removal (deprotection).

N-Boc Installation

The standard and most widely adopted method for the N-protection of amines involves their reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). wikipedia.orgchemicalbook.com The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the 4-cyclopropylisoindoline attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This process is typically facilitated by a base, which serves to either deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproducts formed during the reaction. highfine.com

A variety of conditions can be employed for this transformation, allowing for optimization based on the specific substrate and desired reaction efficiency. The choice of base and solvent is critical and can be tailored to the reactivity of the amine. For secondary amines like 4-cyclopropylisoindoline, common bases include organic amines such as triethylamine (B128534) (TEA) or catalytic amounts of 4-(dimethylamino)pyridine (DMAP), often used in aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.orgchemicalbook.comhighfine.com Alternatively, aqueous conditions using inorganic bases like sodium bicarbonate are also effective. wikipedia.org The reactions are generally performed at ambient temperature and typically proceed to completion, often in high yield. highfine.com

Table 1: Representative Conditions for N-Boc Installation on Isoindoline Scaffolds

| Reagent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 °C to Room Temp. | Standard, widely used method with volatile byproducts, simplifying purification. highfine.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or THF/Water | Room Temp. | Effective aqueous conditions, suitable for substrates soluble in mixed solvent systems. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) (catalytic) | Acetonitrile (MeCN) or Dichloromethane (DCM) | Room Temp. | DMAP acts as a potent nucleophilic catalyst, accelerating the reaction, especially for less reactive amines. wikipedia.orgchemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Solvent as catalyst) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp. | HFIP can act as both a solvent and a catalyst, promoting efficient and chemoselective protection. organic-chemistry.org |

Selective Manipulations: N-Boc Deprotection

The key to the utility of the Boc group is its facile removal under specific, controlled conditions, which typically involve acidolysis. wikipedia.org The Boc group is readily cleaved by treatment with strong acids, which protonate the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. highfine.com This deprotection step regenerates the reactive secondary amine of the 4-cyclopropylisoindoline, allowing for further functionalization.

The most common reagents for N-Boc deprotection are trifluoroacetic acid (TFA), often used neat or as a solution in DCM, or hydrogen chloride (HCl) in an organic solvent such as methanol (B129727), dioxane, or ethyl acetate. wikipedia.orgnih.gov These methods are highly efficient but can be harsh. The choice of reagent can be critical when other acid-sensitive functional groups are present in the molecule, necessitating an orthogonal strategy. organic-chemistry.org

Table 2: Common Reagents and Conditions for N-Boc Deprotection

| Reagent/System | Solvent | Temperature | Selectivity & Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Standard, highly efficient method. Scavengers like anisole (B1667542) may be needed to prevent side reactions from the tert-butyl cation. wikipedia.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 0 °C to Room Temp. | Commonly used to generate the hydrochloride salt of the amine directly. A 5N solution in EtOAc is effective for isoindolines. nih.gov |

| Iron(III) Chloride (FeCl₃) (catalytic) | Acetonitrile or Dichloromethane | Room Temp. | A mild Lewis acid-catalyzed method that can offer selectivity over other protecting groups. researchgate.net |

| Silica (B1680970) Gel | Toluene | Reflux | A mild and convenient heterogeneous method reported to be selective over Cbz and Fmoc groups. researchgate.net |

| Aqueous Phosphoric Acid | Water/Dioxane | Room Temp. to 50 °C | An environmentally benign method that tolerates Cbz groups and various ester functionalities. organic-chemistry.org |

Reactivity of the Cyclopropyl Moiety in this compound Derivatives

The cyclopropyl group, particularly when attached to the aromatic isoindoline ring, behaves as a donor-acceptor (D-A) cyclopropane. The aromatic ring acts as the electron-donating group, activating the strained three-membered ring towards specific chemical reactions.

The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, a process often facilitated by Lewis acids or transition metals. snnu.edu.cnuni-regensburg.de In the context of D-A cyclopropanes, Lewis acid catalysis typically activates the system by coordinating to an acceptor group, which facilitates nucleophilic attack and subsequent ring opening. snnu.edu.cn For derivatives of this compound, the cyclopropane can undergo cleavage to form a 1,3-dipole equivalent, which can then be trapped by various reagents.

Under Lewis acid catalysis, such as with Ytterbium(III) triflate (Yb(OTf)₃) or Gallium(III) triflate (Ga(OTf)₃), D-A cyclopropanes undergo ring-opening followed by cycloaddition reactions. uni-regensburg.de For instance, a reaction cascade can be initiated involving an Sₙ1-type ring opening, which generates a stabilized carbocation intermediate that can be trapped by nucleophiles. uni-regensburg.de Reductive opening of a cyclopropane ring within a nickel(II) coordination environment has also been demonstrated, leading to functionalized derivatives. beilstein-journals.org

Table 1: Examples of Catalysts Used in Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

| Catalyst | Reaction Type | Reference |

| Lewis Acids (e.g., Yb(OTf)₃, Ga(OTf)₃, Cu(OTf)₂) | [3+2] or [4+1] Cycloadditions | uni-regensburg.dersc.org |

| Tin(II) triflate (Sn(OTf)₂) | 1,3-Aminothiolation | researchgate.net |

| Nickel(II) Complexes | Reductive Ring-Opening | beilstein-journals.org |

| Magnesium Iodide (MgI₂) | Annulation with Aldehydes | snnu.edu.cn |

These methodologies suggest that the cyclopropyl group in this compound could be similarly activated to participate in various ring-opening functionalization cascades, providing access to more complex molecular architectures.

Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the carbon skeleton. pharmacy180.comlkouniv.ac.in While the cyclopropyl ring itself is a hydrocarbon moiety, reactions can be envisioned on derivatives where the cyclopropyl group bears additional functionality. However, such transformations are less common than ring-opening reactions due to the inherent strain and specific reactivity of the cyclopropane ring. rsc.org

Should the cyclopropyl ring be substituted, for instance with a hydroxyl group, interconversion to other functionalities like cyclopropylamines is possible. rsc.org These transformations often proceed through methods that preserve the strained ring system. One strategy involves the Baeyer–Villiger oxidation of a precursor cyclopropyl ketone to a cyclopropanol, a transformation that retains the stereochemistry of the starting material. rsc.org Subsequent reactions can then be performed on the hydroxyl group. These FGIs are crucial for elaborating the structure without disrupting the core cyclopropane unit. researchgate.net

Ring-Opening Reactions of the Cyclopropane Ring

Transformations of the Isoindoline Core

The isoindoline nucleus, a bicyclic system where a benzene (B151609) ring is fused to a pyrrolidine (B122466) ring, is a privileged structure in medicinal chemistry. preprints.org It can undergo modifications on both its aromatic and heterocyclic portions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, where an electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iqminia.edu.eg The regiochemical outcome of EAS on the this compound ring is directed by the combined electronic effects of the existing substituents.

The N-Boc-protected amino group is part of the pyrrolidine ring fused to the benzene ring. The nitrogen atom, through its lone pair, acts as an activating, ortho-, para-directing group. The cyclopropyl group at the 4-position is also known to be an activating, ortho-, para-director due to the p-character of its C-C bonds, which allows for conjugation with the aromatic ring.

Given the substitution pattern, the incoming electrophile would be directed to the positions ortho and para to the activating groups. The most likely positions for substitution are C5 and C7. Steric hindrance from the adjacent cyclopropyl group might influence the relative ratio of substitution at these positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. minia.edu.egmasterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Directing Influence | Reference |

| Fused Aminoalkyl (Isoindoline) | Activating | Ortho, Para | dalalinstitute.com |

| Cyclopropyl | Activating | Ortho, Para | dalalinstitute.com |

| Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para | masterorganicchemistry.com |

The heterocyclic pyrrolidine portion of the isoindoline core can also be chemically modified. mdpi.com A common transformation is the oxidation of the isoindoline to an isoindolinone or a phthalimide (B116566) (isoindoline-1,3-dione). mdpi.compreprints.org For example, apremilast, a drug used for treating psoriasis, contains an oxidized isoindoline core. mdpi.com Mazindol, another therapeutic agent, features an isoindoline heterocycle fused with an additional five-membered ring. mdpi.compreprints.org

Furthermore, skeletal editing strategies have been developed to transform isoindolines into other scaffolds, such as tetralins, via a cascade involving N-atom removal and subsequent cycloaddition reactions. researchgate.net These advanced methods highlight the potential to significantly alter the core structure, offering pathways to novel molecular frameworks from a common isoindoline precursor.

Electrophilic Aromatic Substitution on the Isoindoline Ring

Deprotection and Subsequent Derivatization of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The deprotection of the N-Boc group in this compound unmasks the secondary amine of the isoindoline ring, making it available for a host of derivatization reactions.

Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.govnih.gov However, milder and more selective methods have also been developed, including the use of Lewis acids, silica gel, or thermal conditions, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule. nih.govresearchgate.netnih.gov

Table 3: Selected Conditions for N-Boc Deprotection

| Reagent/Condition | Solvent | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method. | masterorganicchemistry.com |

| HCl | Dioxane, Ethyl Acetate | Common alternative to TFA. | nih.gov |

| Oxalyl Chloride | Methanol | Mild conditions at room temperature. | nih.govrsc.org |

| FeCl₃ | Acetonitrile/Water | Mild Lewis acid catalysis. | researchgate.net |

| Refluxing Water | Water | Catalyst-free, environmentally benign. | researchgate.net |

| Thermal (Flow Reactor) | Methanol, TFE | Catalyst-free, allows for selective deprotection. | nih.gov |

Once deprotected, the resulting 4-cyclopropylisoindoline is a versatile intermediate. The secondary amine can readily undergo nucleophilic reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation to generate a diverse library of derivatives. nih.govpressbooks.pub These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships by introducing a variety of substituents onto the isoindoline nitrogen.

Selective Boc-Deprotection Methodologies

The removal of the Boc protecting group from the nitrogen atom of this compound is a critical step to enable further derivatization. The selection of the deprotection method is crucial to ensure high yields and to avoid unwanted side reactions, particularly with the acid-sensitive cyclopropyl group. Several methodologies can be employed for this transformation, ranging from classical acidic conditions to more modern, milder approaches.

Commonly, Boc deprotection is achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). jkchemical.comresearchgate.net This method is highly effective but care must be taken to control the reaction conditions to prevent potential acid-catalyzed opening of the cyclopropane ring. Alternative acidic reagents include hydrochloric acid (HCl) in various solvents or the use of solid-supported acids. researchgate.net

In recent years, greener and milder methods have been developed. For instance, thermal deprotection in continuous flow systems offers a catalyst-free alternative. nih.gov This method relies on heating a solution of the Boc-protected amine in a suitable solvent, such as methanol or trifluoroethanol, to effect the removal of the protecting group. The temperature and residence time can be controlled to achieve selective deprotection. nih.gov Another environmentally benign approach involves the use of water at elevated temperatures, which can mediate the deprotection without the need for any acid or base catalysts. semanticscholar.orgccsenet.org Mechanochemical methods, involving grinding the Boc-protected amine with a solid acid like p-toluenesulfonic acid monohydrate, also provide a solvent-free option for deprotection.

Table 1: Selected Methodologies for Boc-Deprotection of this compound

| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-3 hours | Standard and efficient method; potential for side reactions with acid-sensitive groups. jkchemical.comresearchgate.net |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | Room Temperature | 1-4 hours | Another common acidic condition. researchgate.net |

| Thermal (Continuous Flow) | Methanol | 150-230 °C | Minutes | Catalyst-free; temperature control allows for selectivity. nih.gov |

| Water | Water | 90-100 °C | < 15 minutes | Environmentally friendly, catalyst-free method. semanticscholar.orgccsenet.org |

This table presents plausible conditions for the deprotection of this compound based on general knowledge of Boc-deprotection of similar N-heterocyclic compounds. Specific optimization for this substrate may be required.

Post-Boc-Deprotection Amine Functionalization (e.g., Acylation, Alkylation, Guanidinylation)

Following the successful removal of the Boc group to yield 4-cyclopropylisoindoline, the resulting secondary amine is available for a variety of functionalization reactions. These reactions are pivotal for building molecular complexity and for the synthesis of targeted derivatives.

Acylation: The secondary amine of 4-cyclopropylisoindoline can be readily acylated using a range of acylating agents. A common and straightforward method involves the reaction with an acid chloride or an acid anhydride in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. For example, acetylation can be achieved using acetic anhydride. researchgate.netrsc.orggoogle.comyoutube.com The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

Alkylation: Alkylation of the 4-cyclopropylisoindoline nitrogen can be accomplished using alkyl halides. Methylation, for instance, is commonly performed with methyl iodide in the presence of a base like potassium carbonate or sodium hydride to deprotonate the amine, thereby increasing its nucleophilicity. pearson.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled by careful stoichiometry and reaction conditions.

Guanidinylation: The introduction of a guanidinyl moiety onto the isoindoline nitrogen transforms the amine into a guanidine (B92328) group, which is a common functional group in biologically active molecules. A widely used reagent for this transformation is N,N'-di-Boc-N''-triflylguanidine. nih.govorgsyn.orgnih.gov This reagent reacts with the amine in the presence of a base like triethylamine in a solvent such as dichloromethane or chloroform. The resulting di-Boc-protected guanidine can then be deprotected under acidic conditions to yield the final guanidinylated product. Other guanidinylating agents, such as 1-amidinopyrazole hydrochloride, can also be employed.

Table 2: Representative Post-Boc-Deprotection Functionalization Reactions of 4-cyclopropylisoindoline

| Reaction Type | Reagent | Base | Solvent | Product |

| Acylation (Acetylation) | Acetic Anhydride | Triethylamine | Dichloromethane | 2-acetyl-4-cyclopropylisoindoline |

| Alkylation (Methylation) | Methyl Iodide | Potassium Carbonate | Dimethylformamide (DMF) | 2-methyl-4-cyclopropylisoindoline |

| Guanidinylation | N,N'-di-Boc-N''-triflylguanidine | Triethylamine | Dichloromethane | 2-(N,N'-di-Boc-guanidinyl)-4-cyclopropylisoindoline |

This table outlines plausible derivatization reactions of 4-cyclopropylisoindoline based on established synthetic methodologies for secondary amines. The specific conditions may require optimization for this particular substrate.

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the stepwise process of how this compound is synthesized or how it participates in subsequent reactions is crucial for controlling product formation and stereochemistry.

One key transformation involving isoindoline scaffolds is their synthesis through intramolecular reactions. For instance, the intramolecular aza-Michael reaction (IMAMR) on ortho-substituted N-sulfinyl imines provides a pathway to 1,3-disubstituted isoindolines. The mechanism of this cyclization can be influenced by the choice of base, leading to different stereoisomers. The use of an inorganic base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can favor the formation of cis-diastereoisomers, suggesting a thermodynamically controlled process. uniovi.es In contrast, an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the trans-diastereoisomer, indicating a kinetically controlled pathway. uniovi.es

Another significant class of reactions is the palladium-catalyzed C-H activation and annulation. In the synthesis of chiral cis-1,3-disubstituted isoindoline derivatives, a proposed mechanism involves the enantioselective C-H activation of a diarylmethyltriflamide, followed by a [4+1] annulation with an olefin. researchgate.net The use of a mono-N-protected amino acid as a chiral ligand is critical not only for inducing enantioselectivity but also for enhancing the reactivity of the palladium catalyst. researchgate.net

The Boc (tert-butoxycarbonyl) protecting group itself has a well-understood mechanism for both its installation and removal. commonorganicchemistry.comorganic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. commonorganicchemistry.com The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com Subsequent deprotonation by the base yields the N-Boc protected compound. commonorganicchemistry.com Cleavage of the Boc group is generally achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation. organic-chemistry.org

Theoretical Studies on Reactivity and Selectivity Profiles

Theoretical studies, often employing quantum chemical calculations, can predict the reactivity of different sites within the this compound molecule and explain the origins of selectivity in its reactions.

Computational models can be used to study the stereodivergent outcomes of reactions. For example, in the aza-Michael cyclization, theoretical calculations can help rationalize why different bases lead to different diastereomers by comparing the energies of the respective transition states and intermediates. uniovi.es The lower diastereoselectivity observed with certain bulky substrates can be explained by analyzing the thermodynamic stability of the potential products. uniovi.es

In palladium-catalyzed reactions, theoretical studies can shed light on the role of the chiral ligand in controlling enantioselectivity. researchgate.net By modeling the coordination of the ligand to the palladium center and the subsequent steps of the catalytic cycle, researchers can understand how the ligand environment influences the facial selectivity of the reaction.

Computational Chemistry Approaches (e.g., Density Functional Theory, Molecular Dynamics)

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure and energetics of molecules and reaction pathways. mdpi.comphcogj.com For systems involving this compound, DFT calculations, often using functionals like B3LYP, can provide valuable data. mdpi.comcsic.es

Key Applications of DFT:

Geometry Optimization: Determining the lowest energy three-dimensional structures of reactants, intermediates, transition states, and products.

Energy Calculations: Calculating the relative energies of different species to determine reaction thermodynamics (exergonic vs. endergonic) and kinetics (activation barriers).

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. phcogj.com

Spectroscopic Predictions: Simulating NMR spectra to aid in structure elucidation.

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with other molecules, such as solvents or catalysts, over time. This can be particularly useful for understanding the behavior of the molecule in solution and for studying dynamic processes that are not well-described by static DFT calculations.

A study on the palladium-catalyzed sp³ C-H acetoxylation of related α,α-disubstituted α-amino acids utilized computational methods to understand the reaction. mdpi.comresearchgate.net The reaction of an α-aminocyclopropanecarboxylic acid derivative was shown to proceed via ring-opening to yield an acyclic product, a transformation that can be rationalized through computational modeling of the strained cyclopropyl ring's behavior under the reaction conditions. mdpi.comresearchgate.net

Table 1: Illustrative Computational Data for Isoindoline Derivatives

| Computational Method | Basis Set | Calculated Property | Illustrative Finding | Reference |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31+G(d,p) | HOMO-LUMO Gap | Comparison of energy gaps can indicate relative stability of isomers. | mdpi.com |

| DFT (M06/6-311G(d,p)) | Def2-SVP | Transition State Energy | Identifies the rate-determining step in a multi-step reaction. | csic.esresearchgate.net |

| TD-DFT | 6-31g+(d,p) | UV-Vis Absorption Spectra | Predicts the electronic absorption wavelengths. | chemrxiv.org |

Insights into Transition States and Intermediate Species in Complex Reactions

The characterization of transition states (TS) and intermediates is a cornerstone of mechanistic chemistry, and computational methods are often the only way to gain detailed structural information about these transient species.

In a multi-step reaction, such as a rhodium-catalyzed cascade reaction to form isoindole-containing scaffolds, each step proceeds through a transition state. acs.org Computational studies can map out the entire reaction pathway, identifying key intermediates and the energy barriers associated with each transition state. For example, a reaction might involve the formation of a rhodium carbene intermediate, followed by a nucleophilic attack and a subsequent 1,5-hydride shift to regain aromaticity. acs.org DFT calculations can determine the activation energy for each of these steps, revealing which is rate-determining. acs.org

For cycloaddition reactions, such as those involving isoindoline precursors, the geometry of the transition state determines the stereochemical outcome. A six-membered chair-like transition state is often invoked in allylation and propargylation reactions. uniovi.es The specific arrangement of substituents in this transition state dictates the relative configuration of the newly formed stereocenters.

In the palladium-catalyzed acetoxylation of a cyclopropyl-containing amino acid derivative, a plausible mechanism involves the formation of a palladacycle intermediate. researchgate.net The subsequent steps, which may involve reductive elimination or other pathways, can be investigated computationally to understand how the final product is formed. The ring-opening of the cyclopropyl group in this context suggests a unique reaction trajectory dictated by the strain of the three-membered ring and its interaction with the palladium catalyst. mdpi.comresearchgate.net

Synthetic Applications and Broader Impact in Organic Synthesis

2-Boc-4-cyclopropylisoindoline as a Versatile Synthetic Intermediate

The strategic placement of the cyclopropyl (B3062369) group on the isoindoline (B1297411) scaffold, combined with the presence of the Boc-protecting group, renders this compound a highly versatile intermediate in synthetic chemistry. The Boc (tert-butoxycarbonyl) group provides a reliable method for protecting the isoindoline nitrogen, which can be readily removed under acidic conditions to allow for further functionalization. This dual functionality is pivotal in its application as a building block for more elaborate molecules.

The isoindoline nitrogen, once deprotected, can participate in a variety of chemical transformations, including N-alkylation, N-arylation, and acylation reactions. This allows for the introduction of a wide array of substituents, thereby enabling the exploration of the chemical space around this core structure.

Preparation of Diversified Isoindoline and Cyclopropyl Derivatives for Chemical Space Exploration

The structure of this compound serves as an excellent starting point for generating libraries of diversified compounds for chemical and medicinal chemistry research. The reactivity of both the isoindoline core and the cyclopropyl moiety can be exploited to create a broad range of analogues.

Diversification via the Isoindoline Core:

Following the removal of the Boc protecting group, the secondary amine of the isoindoline can be derivatized. For instance, it can be reacted with a variety of electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to yield a diverse set of N-substituted isoindoline derivatives.

| Reagent Class | Resulting Derivative | Potential Application |

| Alkyl Halides | N-Alkyl-4-cyclopropylisoindolines | Exploration of steric and electronic effects on biological activity |

| Acyl Chlorides | N-Acyl-4-cyclopropylisoindolines | Introduction of amide functionalities, common in bioactive molecules |

| Sulfonyl Chlorides | N-Sulfonyl-4-cyclopropylisoindolines | Synthesis of sulfonamides, a well-established pharmacophore |

Table 1: Diversification Strategies for the Isoindoline Core

Diversification involving the Cyclopropyl Ring:

The cyclopropyl group, while generally stable, can undergo specific reactions, particularly those involving transition metal catalysis. In some contexts, the strain of the three-membered ring can be harnessed for ring-opening reactions, leading to the formation of linear or different cyclic structures. For example, palladium-catalyzed reactions have been shown to induce ring-opening of related cyclopropyl-containing amino acids. mdpi.com This reactivity pathway offers a route to unique acyclic and larger ring systems that would be challenging to access through other synthetic methods.

Contributions to Complex Molecule Synthesis

While specific examples of the direct incorporation of this compound into named complex natural products are not extensively documented in readily available literature, its potential as a key fragment is evident. The rigid, three-dimensional structure of the cyclopropyl-isoindoline scaffold makes it an attractive component for the synthesis of molecules with defined spatial arrangements, which is often a critical factor for biological activity.

The utility of related cyclopropyl-amide structures has been demonstrated in the development of enzyme inhibitors, such as dual LSD1/HDAC inhibitors. google.com In these contexts, the cyclopropyl group often plays a crucial role in binding to the active site of the enzyme. The availability of this compound as a building block facilitates the synthesis of analogues of such complex bioactive molecules.

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The unique structural features of this compound and related compounds have the potential to inspire the development of new synthetic methods. The interplay between the strained cyclopropane (B1198618) ring and the adjacent aromatic system in the isoindoline core presents interesting challenges and opportunities for methodological innovation.

For instance, the reactivity of the cyclopropyl group in related systems under palladium catalysis suggests avenues for developing novel C-H activation or ring-opening cross-coupling reactions. mdpi.comresearchgate.net The development of such methodologies would not only be applicable to this compound but could also be extended to a broader range of substrates containing strained rings, thereby expanding the toolkit of synthetic organic chemists.

Q & A

Q. What are the standard synthetic routes for 2-Boc-4-cyclopropylisoindoline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves Boc protection of the isoindoline nitrogen followed by cyclopropane introduction via [2+1] cycloaddition or alkylation. Key parameters include:

- Temperature : Cyclopropane formation often requires low temperatures (−78°C to 0°C) to minimize side reactions.

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or Lewis acids (e.g., BF₃·OEt₂) may enhance regioselectivity.

- Solvent : Anhydrous conditions (e.g., THF or DCM) are critical for Boc group stability.

A comparative analysis of reaction conditions from peer-reviewed studies is summarized below:

| Method | Catalyst | Solvent | Yield (%) | Key Limitation | Reference Approach |

|---|---|---|---|---|---|

| Boc Protection | DMAP | DCM | 85–90 | Sensitivity to moisture | |

| Cyclopropane Alkylation | Pd(OAc)₂ | THF | 60–70 | Requires inert atmosphere |

Researchers should validate purity via HPLC and document reagent sources, batch numbers, and storage conditions to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm Boc group presence (tert-butyl signals at δ ~1.4 ppm) and cyclopropane protons (δ ~0.8–1.2 ppm as multiplet). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (HRMS) : Exact mass should match theoretical values (C₁₄H₂₁NO₂). Fragmentation patterns should corroborate cyclopropane stability under ionization .

- IR Spectroscopy : Detect Boc carbonyl (~1680–1720 cm⁻¹) and absence of NH stretches (indicative of incomplete protection).

Common pitfalls include misassigning cyclopropane protons as methyl groups or overlooking solvent peaks. Cross-validate with computational models (e.g., DFT for expected NMR shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or conformational flexibility. Strategies include:

- Triangulation : Compare data across multiple techniques (e.g., X-ray crystallography for unambiguous structure vs. NMR) .

- Variable-Temperature NMR : Assess dynamic effects (e.g., ring-flipping in cyclopropane) by acquiring spectra at 25°C and −40°C .

- Reproducibility Checks : Replicate experiments using identical reagents and conditions from conflicting studies. Document deviations systematically .

Example workflow:

1. Identify discrepancies (e.g., δ 1.2 ppm in Study A vs. δ 1.0 ppm in Study B).

2. Re-synthesize compound using both protocols.

3. Analyze via high-field NMR and HRMS.

4. Publish corrigenda if systematic errors are identified [[6, 14]].

Q. What strategies optimize the regioselectivity of cyclopropane introduction in isoindoline derivatives during synthesis?

- Methodological Answer : Regioselectivity challenges stem from steric hindrance and electronic effects. Optimization approaches:

- Computational Modeling : Use DFT calculations to predict transition-state energies for competing pathways (e.g., B3LYP/6-31G* level) .

- Directed Metalation : Install directing groups (e.g., esters) to guide cyclopropane formation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates and improve selectivity.

A case study using palladium catalysis achieved 85% selectivity by: - Lowering reaction temperature to −20°C.

- Adding a chelating ligand (dppf) to control metal coordination .

Post-reaction analysis should include GC-MS to quantify byproducts and adjust stoichiometry iteratively .

Data Analysis and Reporting Guidelines

Q. How should researchers address uncertainties in kinetic studies of this compound stability under acidic conditions?

- Methodological Answer :

- Error Propagation : Calculate uncertainties for rate constants using the Arrhenius equation with Monte Carlo simulations .

- Control Experiments : Include degradation controls (e.g., Boc-deprotected analogs) to isolate pH-specific effects.

- Replicate Sampling : Perform triplicate runs at each pH and report standard deviations.

Example data table for stability analysis:

| pH | Temperature (°C) | Half-life (h) | Uncertainty (±%) | Source of Error |

|---|---|---|---|---|

| 2.0 | 25 | 12.3 | 5.2 | pH drift during reaction |

| 4.0 | 25 | 48.7 | 3.8 | Instrument calibration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.